molecular formula C13H27NO2 B12650026 Methyl 3-(dibutylamino)-2-methylpropionate CAS No. 71735-20-1

Methyl 3-(dibutylamino)-2-methylpropionate

Cat. No.: B12650026
CAS No.: 71735-20-1
M. Wt: 229.36 g/mol
InChI Key: JWMZBTCOXOGERJ-UHFFFAOYSA-N
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Description

Methyl 3-(dibutylamino)-2-methylpropionate is an organic compound with the molecular formula C13H27NO2 It is a derivative of propionic acid and contains a dibutylamino group, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dibutylamino)-2-methylpropionate can be synthesized through several methods. One common approach involves the reaction of 3-(dibutylamino)-2-methylpropionic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester.

Another method involves the alkylation of 3-(dibutylamino)-2-methylpropionic acid with methyl iodide in the presence of a base, such as potassium carbonate. This reaction results in the formation of the methyl ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dibutylamino)-2-methylpropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dibutylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(dibutylamino)-2-methylpropionate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug intermediate and its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(dibutylamino)-2-methylpropionate involves its interaction with specific molecular targets. The dibutylamino group can interact with biological receptors or enzymes, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylamino)propionate: Similar in structure but with dimethylamino instead of dibutylamino group.

    Methyl 3-(diethylamino)propionate: Contains a diethylamino group instead of dibutylamino.

    Methyl 3-(dipropylamino)propionate: Features a dipropylamino group.

Uniqueness

Methyl 3-(dibutylamino)-2-methylpropionate is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

71735-20-1

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

methyl 3-(dibutylamino)-2-methylpropanoate

InChI

InChI=1S/C13H27NO2/c1-5-7-9-14(10-8-6-2)11-12(3)13(15)16-4/h12H,5-11H2,1-4H3

InChI Key

JWMZBTCOXOGERJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(C)C(=O)OC

Origin of Product

United States

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